molecular formula C10H10FNO5 B581820 Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate CAS No. 1243164-13-7

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

Cat. No.: B581820
CAS No.: 1243164-13-7
M. Wt: 243.19
InChI Key: YTJCKPDAVNATIW-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a methoxymethyl group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of methyl 4-fluoro-2-(methoxymethyl)benzoate, followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-(methoxymethyl)-5-aminobenzoate.

    Reduction: Formation of 4-fluoro-2-(methoxymethyl)-5-nitrobenzoic acid.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methoxymethyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-2-methylbenzoate
  • Methyl 4-fluoro-2-methoxybenzoate
  • Methyl 4-fluoro-2-(methoxymethyl)benzoate

Uniqueness

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate is unique due to the presence of both a nitro group and a methoxymethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO5/c1-16-5-6-3-8(11)9(12(14)15)4-7(6)10(13)17-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJCKPDAVNATIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1.75 g of methyl 4-fluoro-2-(methoxymethyl)benzoate and 8.7 mL of concentrated sulfuric acid was added 964 mg of potassium nitrate over 5 minutes under cooling at −10° C. After stirring at the same temperature for 4 hours and a half, the reaction mixture was added to 300 mL of ice water, followed by stirring. The solid was collected by filtration, washed with water, and dried under reduced pressure to obtain 1.87 g of methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
964 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

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